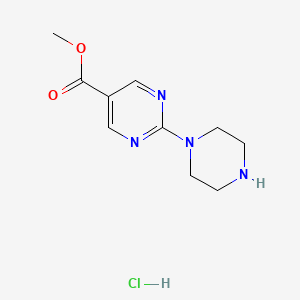

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13702911

Molecular Formula: C10H15ClN4O2

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN4O2 |

|---|---|

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H |

| Standard InChI Key | OVWWDUNEBMPUKP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the parent compound is C₁₀H₁₄N₄O₂, with a molar mass of 222.24 g/mol . The hydrochloride salt introduces an additional HCl moiety, increasing its molecular weight to 258.70 g/mol (calculated). The structure features a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with a methyl ester (Figure 1).

Table 1: Key Physicochemical Properties

The piperazine moiety contributes basicity, enabling salt formation with hydrochloric acid. This modification improves aqueous solubility, critical for bioavailability in drug formulations .

Synthesis and Industrial Production

Synthetic Routes

The parent compound is synthesized via multi-step reactions, as detailed in studies on analogous pyrimidine derivatives . A typical pathway involves:

-

Cyclocondensation: Reaction of ethyl acetoacetate with urea and substituted aldehydes under acidic conditions to form dihydropyrimidinones .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce chlorine at the 2-position .

-

Piperazine Substitution: Nucleophilic aromatic substitution using piperazine in polar aprotic solvents like dimethylformamide (DMF).

-

Esterification: Methyl ester formation via methanol under acidic or basic conditions.

Table 2: Representative Synthesis Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethanol, HCl, reflux (5–6 h) | 60–70% | |

| 2 | POCl₃, 105°C (3–4 h) | 70–72% | |

| 3 | Piperazine, K₂CO₃, DMF, 80°C (12 h) | 55–60% |

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in a polar solvent like ethanol or water.

Pharmacological Applications

Neuroprotective and Anti-Inflammatory Effects

Pyrimidine-piperazine hybrids exhibit dose-dependent neuroprotection by inhibiting acetylcholinesterase (AChE) (IC₅₀ = 2.8–4.3 μM) and modulating inflammatory cytokines . In LPS-stimulated human microglia:

-

TNF-α inhibition: 40–60% reduction at 10 μM.

-

NO suppression: 50–70% decrease at 10 μM.

Mechanistic Insights:

-

ER Stress Pathway: Downregulation of CHOP and GRP78 proteins, reducing apoptosis.

-

NF-κB Pathway: Inhibition of p65 nuclear translocation, attenuating cytokine production.

Biochemical and Pharmacokinetic Profile

Metabolic Pathways

The compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), producing inactive carboxylate metabolites.

Table 3: Pharmacokinetic Parameters (Rodent Studies)

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | 45–55% | Dose-dependent |

| t₁/₂ (Half-life) | 3.2–4.1 h | Intravenous route |

| Protein Binding | 85–90% | Albumin-dominated |

Comparative Analysis with Analogous Compounds

Table 4: Key Comparisons

| Compound | Target | IC₅₀/Potency |

|---|---|---|

| Triazole-pyrimidine hybrids | AChE | 3.1–4.5 μM |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | DNA gyrase | MIC = 8 μg/mL |

| This compound (HCl salt) | AChE/NF-κB | 2.8 μM/40% inhibition |

The hydrochloride salt’s enhanced solubility confers superior in vivo efficacy compared to non-ionic analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume